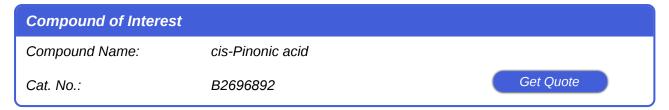


Application Notes and Protocols for Aqueous Phase Oxidation of cis-Pinonic Acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental setup of the aqueous phase oxidation of **cis-pinonic acid**, a significant oxidation product of α -pinene, a major biogenic volatile organic compound. Understanding its atmospheric fate and oxidation pathways is crucial for climate modeling and assessing its toxicological and pharmacological relevance. The following sections detail methodologies for direct photolysis and hydroxyl radical-mediated oxidation, key processes in the atmospheric aqueous phase (e.g., cloud and fog water).

Direct Aqueous Photolysis of cis-Pinonic Acid

This protocol describes the experimental setup for studying the direct photolysis of **cis-pinonic acid** in an aqueous solution, simulating its degradation under solar radiation.

Experimental Protocol

- Solution Preparation: Prepare a stock solution of cis-pinonic acid (CAS 473-72-3) in HPLC-grade water. A typical concentration for photolysis experiments is 10 mM.[1] All solutions should be prepared fresh.
- Photoreactor Setup:
 - Use a photoreactor with a volume of approximately 150 mL.[2]



- The reactor should be equipped with a quartz plate cover to allow for UV irradiation and sealed with flange clamps.[2]
- Place the reactor in a temperature-controlled chamber to maintain a constant temperature,
 typically 298 K.[2]

Irradiation:

- Irradiate the cis-pinonic acid solution using a UV light source. A common setup utilizes lamps that emit radiation in the 280–400 nm range to simulate solar radiation.[3][4]
- The duration of irradiation will depend on the specific experimental goals and light source intensity. Samples can be taken at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to monitor the degradation of cis-pinonic acid and the formation of products.[1]

Sample Analysis:

- At designated time points, withdraw aliquots of the sample from the reactor.
- Filter the samples through a PTFE syringe filter (e.g., 0.2 μm pore size) before analysis to remove any particulate matter.[2]
- Analyze the samples using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) to identify and quantify the remaining cis-pinonic acid and its photolysis products.[1][3]

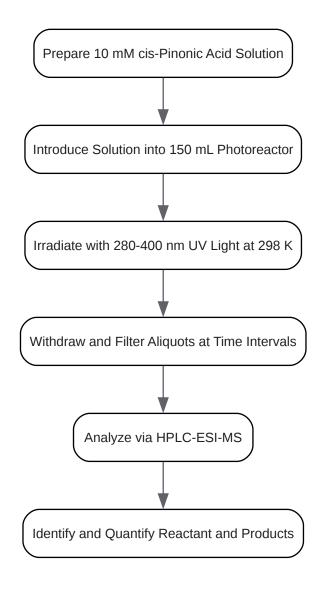
Data Presentation



| Parameter | Value | Reference | |
|--------------------------|--|-----------|--|
| Reactant | cis-Pinonic Acid | [1][3] | |
| Initial Concentration | 10 mM | [1] | |
| Solvent | HPLC-grade Water | [1] | |
| Reactor Volume | ~150 mL | [2] | |
| Irradiation Wavelength | 280–400 nm | [3][4] | |
| Temperature | 298 K | [2] | |
| Major Product | 3-isopropenyl-6-oxoheptanoic acid (Limononic acid) | [3][4] | |
| Photolysis Quantum Yield | 0.5 ± 0.3 (effective average over 280–400 nm) | [3][4] | |

Experimental Workflow





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Workflow for Direct Aqueous Photolysis.

Hydroxyl Radical Mediated Aqueous Phase Oxidation of cis-Pinonic Acid

This protocol details the experimental setup for investigating the oxidation of **cis-pinonic acid** by hydroxyl (•OH) radicals in an aqueous solution. •OH radicals are highly reactive species and a major oxidant in the atmospheric aqueous phase.

Experimental Protocol

• Solution Preparation:



- Prepare an aqueous solution of cis-pinonic acid. Initial concentrations can range from
 0.3 mM to 10 mM.[2][5]
- Add a source of •OH radicals. A common method is the addition of hydrogen peroxide
 (H₂O₂) which, upon photolysis, generates •OH radicals.[6]
- Adjust the pH of the solution to the desired level (e.g., pH 2 or pH 10) to study pHdependent reaction kinetics.[2][5]
- Photoreactor Setup:
 - The experimental setup is similar to that for direct photolysis, utilizing a photoreactor (e.g., 150 mL volume) with a quartz cover.[2]
 - A photoreactor equipped with UVB lamps (e.g., centered at 310 nm) is effective for the photolysis of H₂O₂ to generate •OH radicals.[6]
- · Reaction Initiation and Monitoring:
 - Initiate the reaction by turning on the UV lamps to photolyze the H₂O₂.
 - Collect samples at various time intervals to monitor the reaction progress.
- Sample Analysis:
 - Filter the collected samples through a PTFE syringe filter (0.2 μm pore size).
 - Use Liquid Chromatography coupled to tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis. This technique allows for the sensitive detection and quantification of cispinonic acid and its oxidation products.[2][5]
 - A typical HPLC method would involve a C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile.[7]

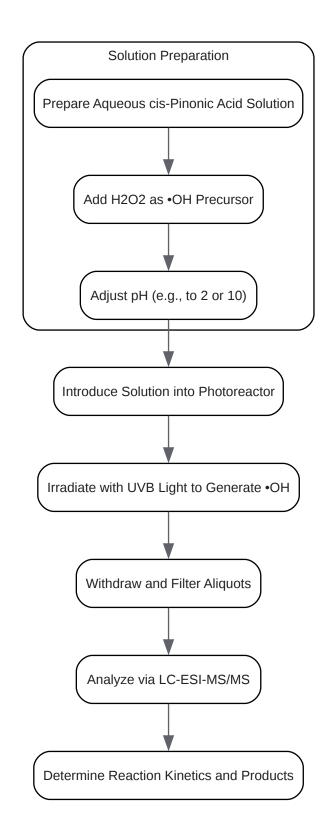
Data Presentation



| Parameter | Value (pH 2) | Value (pH 10) | Reference |
|--|---|---|-----------|
| Reactant | cis-Pinonic Acid | cis-Pinonic Acid | [2][5] |
| •OH Radical Source | H ₂ O ₂ Photolysis | H ₂ O ₂ Photolysis | [6] |
| Second-Order Rate Coefficient with •OH | $3.6 \pm 0.3 \times 10^{9} \; \mathrm{M^{-1} s^{-1}}$ | $3.0 \pm 0.3 \times 10^{9} \; \mathrm{M^{-1} s^{-1}}$ | [2][5] |
| Aqueous SOA Yield | 40% - 60% | Not Reported | [1][8] |
| Identified Products (Molecular Weight) | MW 216 (C10H16O5), MW 214 (C10H14O5) | MW 216 (C10H16O5), MW 214 (C10H14O5) | [2][5] |

Experimental Workflow





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Workflow for •OH Mediated Oxidation.



Synthesis of cis-Pinonic Acid via Ozonolysis of α -Pinene

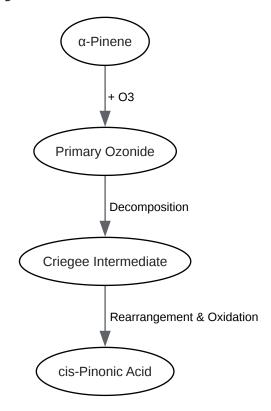
For studies requiring **cis-pinonic acid** as a starting material, it can be synthesized from α -pinene through ozonolysis. This process is a key atmospheric reaction that forms **cis-pinonic acid**.[9]

Experimental Protocol

- Reactant Preparation: Dissolve α-pinene in a suitable solvent such as methanol. A ratio of one part α-pinene to about 2 to 5 parts of methanol can be used.[10]
- Ozonolysis:
 - Cool the α-pinene solution (e.g., to 0-10 °C).[10]
 - Bubble an ozone-containing gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.
- Ozonide Decomposition:
 - The resulting ozonides are then decomposed to form the acid products. This can be achieved by adding an aqueous solution of an oxidizing agent like sodium hypochlorite in a basic medium (sodium hydroxide) at a controlled temperature (e.g., 20 to 125 °C).[10]
- Product Isolation and Purification:
 - After the decomposition, the methanol can be removed by evaporation.
 - The aqueous phase is then acidified (e.g., with sulfuric acid), and the acid products are extracted with an organic solvent like chloroform.[10]
 - The organic extract is washed, dried, and the solvent is evaporated to yield the crude product.
 - Further purification can be achieved by crystallization from a suitable solvent like benzene to obtain pure cis-pinonic acid.[10]



Reaction Pathway



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